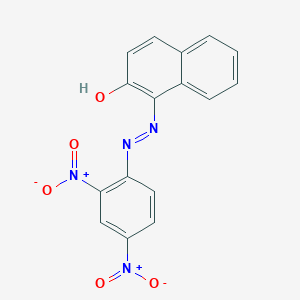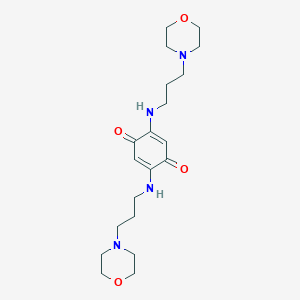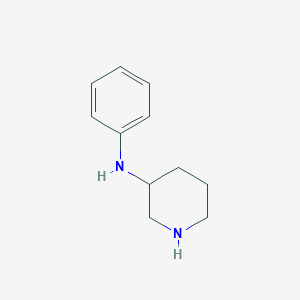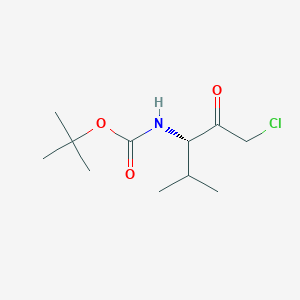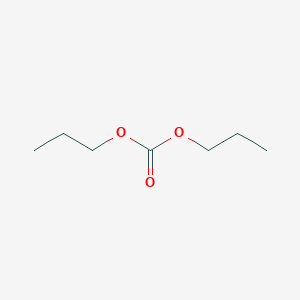
碳酸二丙酯
描述
Dipropyl Carbonate (DPC) is a compound with the linear formula (CH3CH2CH2O)2CO . It is an environmentally benign building block, used as a potential fuel oxygenate additive and safe lithium cell electrolyte additive . It has characteristics superior to alternatives such as ethanol, dimethyl carbonate (DMC), or diethyl carbonate (DEC). DPC has a larger molecular weight, higher flash point, stronger anti-volatile, and higher energy content, making it more stable and safer when used as a fuel additive and electrolyte additive . Moreover, DPC is very useful as a starting material for medicines and pesticides, and as an intermediate compound of a polycarbonate and urethane .
Synthesis Analysis
The synthesis of DPC can be achieved through the transesterification of dimethyl carbonate (DMC) with propyl alcohol . The catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis was investigated at atmospheric pressure, and the optimized reaction conditions were acquired . The catalyst of Hβ with 28% K2CO3-loading performed best, giving 94.4% conversion of DMC and 58.7% selectivity to DPC .Molecular Structure Analysis
The molecular structure of DPC is represented by the linear formula (CH3CH2CH2O)2CO . The molecular weight of DPC is 146.18 .Chemical Reactions Analysis
Thermal decomposition of DPC at 300-400°C yields carbon dioxide, alkene, and alcohol . DPC reacts with hydrous titanium dioxide (TiO2·nH2O, n=0.15-1.23) at 453-573K to yield titanium tetraalkoxides [Ti(OPrn)4] .Physical And Chemical Properties Analysis
DPC has a density of 0.944 g/mL at 25°C . Its boiling point is 167-168°C , and its refractive index is n20/D 1.401 .科学研究应用
Synthesis of Polycarbonates and Polycarbonate/Polyester Copolymers
Specific Scientific Field
Polymer Science
Summary of the Application
Dipropyl carbonate is used in the synthesis of polycarbonates through an ester-carbonate exchange reaction . This process involves the polycondensation of diol formate and dialkyl carbonate .
Methods of Application or Experimental Procedures
The reaction of dodecane-1,12-diol formate and dipropyl carbonate takes place in the presence of 5 mol% potassium tert-butoxide in diglyme at 120°C under reduced pressure . This reaction yields high-molar-mass polycarbonate .
Results or Outcomes
The crystallization temperature of the copolymer increases linearly with increasing polycarbonate content in the copolymer from -10.8°C (100% polyester) to 47.3°C (100% polycarbonate) .
Reaction with Hydrous Titanium Dioxide
Specific Scientific Field
Chemical Synthesis
Summary of the Application
Dipropyl carbonate reacts with hydrous titanium dioxide to yield titanium tetraalkoxides .
Methods of Application or Experimental Procedures
The reaction between dipropyl carbonate and hydrous titanium dioxide occurs at temperatures between 453-573K .
Results or Outcomes
The reaction yields titanium tetraalkoxides .
Catalyst for Transesterification
Summary of the Application
Dipropyl carbonate is used as a catalyst for the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .
Results or Outcomes
The reaction yields dipropyl carbonates (DPC) with a conversion rate of 94.4% and a selectivity of 58.7% .
Fuel Oxygenate Additive and Safe Lithium Cell Electrolyte Additive
Specific Scientific Field
Energy Science
Summary of the Application
Dipropyl carbonate can be used as an excellent, potential fuel oxygenate additive and safe lithium cell electrolyte additive . It has characteristics that are superior to alternatives, such as ethanol, dimethyl carbonate (DMC) or diethyl carbonate (DEC) .
Methods of Application or Experimental Procedures
Dipropyl carbonate is added to fuel or lithium cell electrolytes to enhance their properties .
Results or Outcomes
Compared to DMC and DEC, DPC has larger molecular weight, higher flash point, stronger anti-volatile and higher energy content, so DPC is more stable and safer when used as fuel additive and electrolyte additive .
Synthesis of Polypropylene Carbonate
Summary of the Application
Dipropyl carbonate is used in the synthesis of polypropylene carbonate . Polypropylene carbonate is a type of copolymer of carbon dioxide and propylene oxide .
Methods of Application or Experimental Procedures
The synthesis of polypropylene carbonate involves the copolymerization of carbon dioxide and propylene oxide . The specific reaction conditions and catalysts used can vary .
Results or Outcomes
The result of this process is polypropylene carbonate, a material that has potential applications in areas such as packaging, agriculture, and medicine due to its biodegradability .
Intermediate Compound of a Polycarbonate and Urethane
Summary of the Application
Dipropyl carbonate is very useful as an intermediate compound of a polycarbonate and urethane .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of polycarbonate or urethane being synthesized .
Results or Outcomes
The result of this process is a polycarbonate or urethane that can be used in various applications, including the production of plastics, foams, and elastomers .
安全和危害
DPC is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, do not induce vomiting and seek medical advice immediately .
Relevant Papers The paper “Hβ supported K2CO3 catalysts for dipropyl carbonate synthesis from transesterification route” discusses the synthesis of DPC by transesterification of DMC with propyl alcohol . The paper provides valuable insights into the catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis .
属性
IUPAC Name |
dipropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060778 | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl carbonate | |
CAS RN |
623-96-1 | |
| Record name | Dipropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



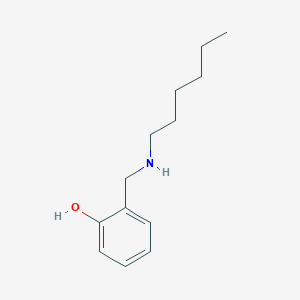
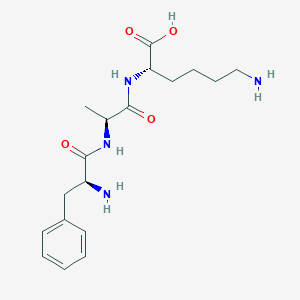
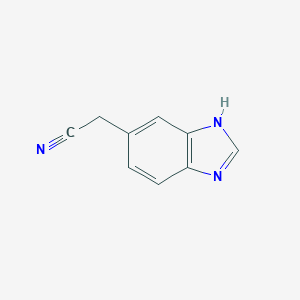
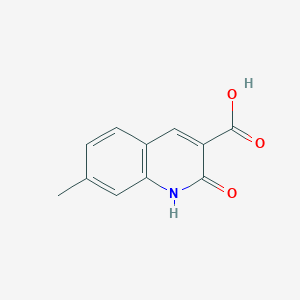
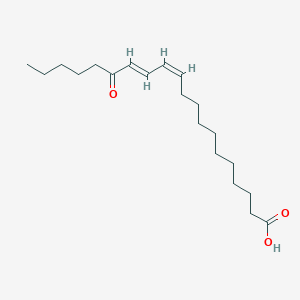
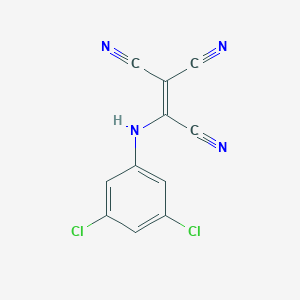
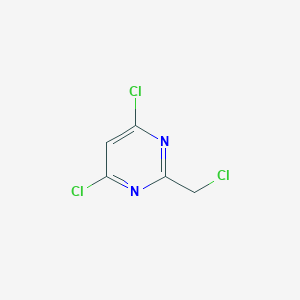
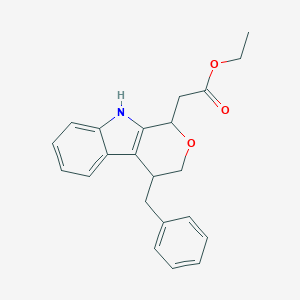
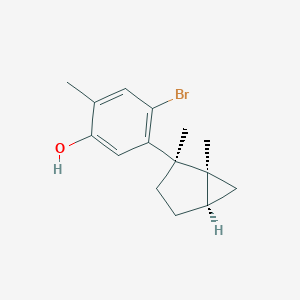
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
